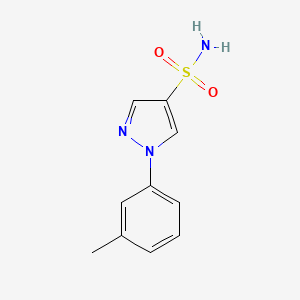![molecular formula C16H15N3O2 B2716615 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide CAS No. 868970-55-2](/img/structure/B2716615.png)
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide” is a chemical compound with the linear formula C10H11N3O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted using various methods . For instance, the optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Radiolabelling and Imaging
One significant application of related compounds is in the development of radiolabelled agents for imaging. For instance, [11C]L-159,884, a compound related by its structural motif, has been utilized as a potent and selective ligand for the AT1 receptor, demonstrating its utility in angiotensin II receptor imaging. This application is crucial for understanding cardiovascular and renal pathologies (Hamill et al., 1996).
N-Heterocyclic Carbenes
The imidazo[1,5-a]pyridine skeleton, closely related to the chemical structure , offers a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized for their potential applications in catalysis and organic synthesis (Alcarazo et al., 2005).
Pharmacological Potential
The pharmacology of imidazo[1,2-a]pyridines is of growing interest due to the bicyclic system's broad range of applications in medicinal chemistry. Studies have categorized these compounds into enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting their potential as therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).
Antiulcer Agents
Research on 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents showcases another application. These compounds have been synthesized with the aim to explore their antisecretory and cytoprotective properties, indicating the scaffold's utility in developing new therapeutic agents for treating ulcerative conditions (Starrett et al., 1989).
Therapeutic Scaffold
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, and antileishmanial activities, among others. This makes it a valuable scaffold for the development of novel therapeutic agents and drug-like chemical libraries (Deep et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-7-5-12(6-8-14)16(20)17-10-13-11-19-9-3-2-4-15(19)18-13/h2-9,11H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBACLDOMLDNRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)
![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)










